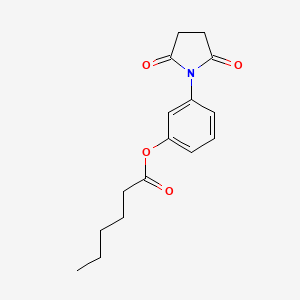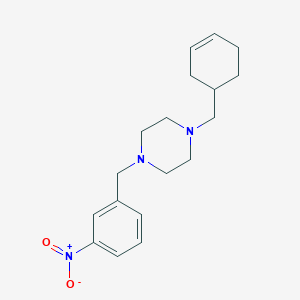![molecular formula C13H16N2O2 B12484496 N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12484496.png)
N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is an organic compound with the molecular formula C13H16N2O. It is a complex molecule featuring both furan and pyridine rings, which are known for their diverse chemical reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural or furfuryl alcohol through catalytic hydrogenation using copper-aluminum or copper-chromium catalysts under specific conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the reaction of formic acid with pyrazine.
Coupling Reaction: The final step involves coupling the furan and pyridine rings through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of [(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of furfural and pyrazine derivatives.
Catalytic Reactions: Use of industrial catalysts to facilitate the hydrogenation and coupling reactions.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution).
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted furan and pyridine derivatives.
Scientific Research Applications
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furaldehyde: Similar furan ring structure.
5-Methyl-2-furanmethanol: Similar furan ring structure with a hydroxyl group.
2-Methylfuran: Similar furan ring structure with a methyl group.
Uniqueness
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is unique due to its combination of furan and pyridine rings, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-11-5-6-12(17-11)10-14-8-9-16-13-4-2-3-7-15-13/h2-7,14H,8-10H2,1H3 |
InChI Key |
IGBQNNRPOKYBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12484420.png)
![2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484422.png)
![1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B12484427.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B12484435.png)
![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12484439.png)
![N-(4-acetylphenyl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12484452.png)
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484456.png)

![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B12484468.png)
![N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484480.png)
![Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484482.png)

![ethyl 4-[(E)-1H-imidazol-2-yldiazenyl]benzoate](/img/structure/B12484485.png)
![6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484491.png)
